molecular formula C19H20ClN3O3 B2608085 1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946220-21-9

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2608085
CAS No.: 946220-21-9
M. Wt: 373.84
InChI Key: AVLHQEJMIZVNNT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the pyrrolidinyl intermediate: This step involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the pyrrolidinyl ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the pyrrolidinyl intermediate.

    Urea formation: The final step involves the reaction of the chlorophenyl-pyrrolidinyl intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    DNA interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can be compared with similar compounds such as:

    1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.

    1-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)urea:

    1-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)urea: Lacks the chlorophenyl group, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-15-8-6-14(7-9-15)23-12-13(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,13H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLHQEJMIZVNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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